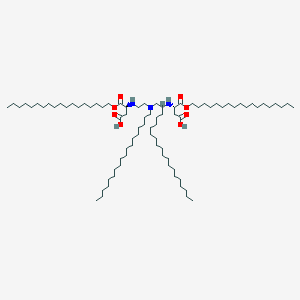![molecular formula C6H4S4 B13758135 [1,4]Dithiino[2,3-b][1,4]dithiine CAS No. 255-55-0](/img/structure/B13758135.png)
[1,4]Dithiino[2,3-b][1,4]dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4]Dithiino[2,3-b][1,4]dithiine is a sulfur-containing heterocyclic compound with the molecular formula C6H4S4 This compound is characterized by its unique structure, which includes two fused dithiine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Dithiino[2,3-b][1,4]dithiine typically involves the use of sodium 1,3-dithiole-2-thione-4,5-dithiolate as a starting material . This compound undergoes a one-step reaction to form this compound. The reaction conditions often include the use of solvents and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale synthesis process. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures for handling sulfur-containing compounds.
Analyse Chemischer Reaktionen
Types of Reactions
[1,4]Dithiino[2,3-b][1,4]dithiine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of sulfur atoms, which can participate in redox processes and form new bonds with other elements.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced sulfur species .
Wissenschaftliche Forschungsanwendungen
[1,4]Dithiino[2,3-b][1,4]dithiine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,4]Dithiino[2,3-b][1,4]dithiine and its derivatives involves interactions with biological molecules through its sulfur atoms . These interactions can disrupt the function of enzymes or other proteins, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dinaphtho[2′,3′:5,6][1,4]dithiino[2,3-b:2,3-e]pyridine
- Benzo[b]naphtho[2′,3′:5,6][1,4]dithiino[2,3-i]thianthrene-5,7,9,14,16,18-hexaone
- Benzo[b]naphtho[2′,3′:5,6][1,4]dithiino[2,3-i]thianthrene-5,9,14,18-tetraone
Uniqueness
What sets [1,4]Dithiino[2,3-b][1,4]dithiine apart from similar compounds is its specific arrangement of sulfur atoms and the resulting chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
255-55-0 |
|---|---|
Molekularformel |
C6H4S4 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
[1,4]dithiino[2,3-b][1,4]dithiine |
InChI |
InChI=1S/C6H4S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H |
InChI-Schlüssel |
KCSQYWMGBADUMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C(S1)SC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)

